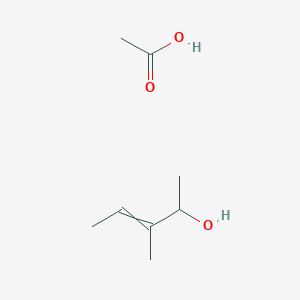![molecular formula C9H25NSi2 B14482954 Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- CAS No. 66417-55-8](/img/structure/B14482954.png)
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- is a silicon-based compound with the molecular formula C7H19NSi. This compound is part of the silanamine family, which is characterized by the presence of silicon-nitrogen bonds. Silanamines are known for their unique chemical properties and are widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- typically involves the reaction of trimethylsilylamine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
(CH3)3SiNH2+(CH3)3CCl→(CH3)3SiN[(CH3)3C]+HCl
Industrial Production Methods
Industrial production of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon-nitrogen bond can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and various substituted silanamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials such as silicones and resins.
Mécanisme D'action
The mechanism of action of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- involves the interaction of the silicon-nitrogen bond with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
Uniqueness
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity. This makes it distinct from other silanamines that lack such bulky substituents.
Propriétés
Numéro CAS |
66417-55-8 |
|---|---|
Formule moléculaire |
C9H25NSi2 |
Poids moléculaire |
203.47 g/mol |
Nom IUPAC |
2-[dimethyl-(trimethylsilylamino)silyl]-2-methylpropane |
InChI |
InChI=1S/C9H25NSi2/c1-9(2,3)12(7,8)10-11(4,5)6/h10H,1-8H3 |
Clé InChI |
GHKOOEXUBFSEIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
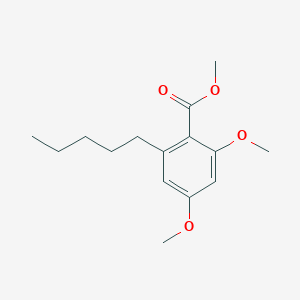
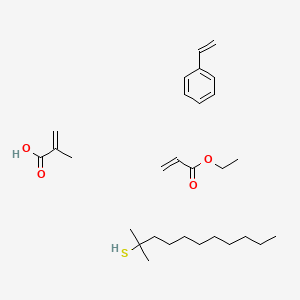
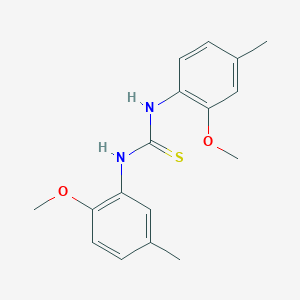
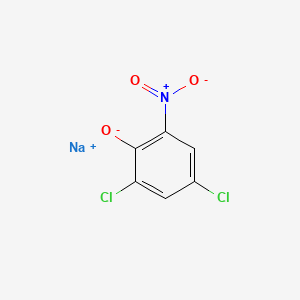
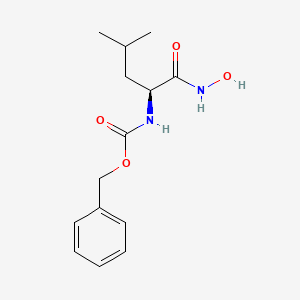

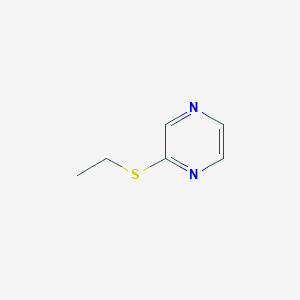
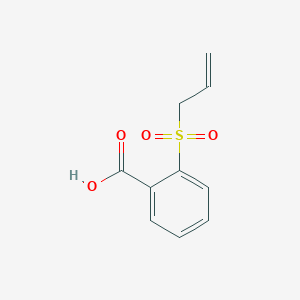
![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
